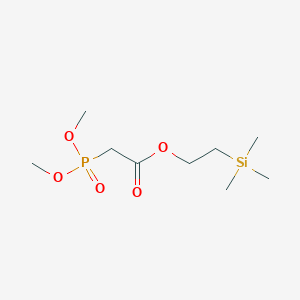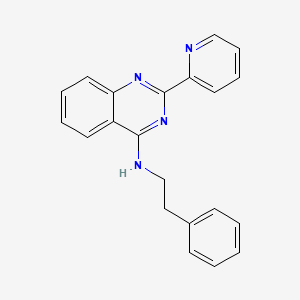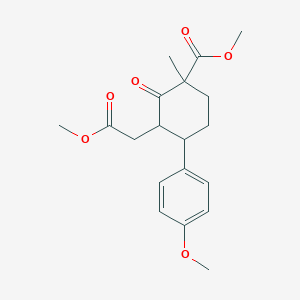
Methyl 3-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate is a complex organic compound with a unique structure that includes a cyclohexane ring, methoxy groups, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylate ester group can be introduced through esterification reactions using carboxylic acids and alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
Methyl 3-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of methoxy and carboxylate groups allows for hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(2-hydroxy-2-oxoethyl)-4-(4-hydroxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate
- Methyl 3-(2-ethoxy-2-oxoethyl)-4-(4-ethoxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate
Uniqueness
Methyl 3-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate is unique due to its specific substitution pattern and functional groups. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
3950-07-0 |
|---|---|
Fórmula molecular |
C19H24O6 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
methyl 3-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C19H24O6/c1-19(18(22)25-4)10-9-14(12-5-7-13(23-2)8-6-12)15(17(19)21)11-16(20)24-3/h5-8,14-15H,9-11H2,1-4H3 |
Clave InChI |
BNFQTOZDBMJWTH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C(C1=O)CC(=O)OC)C2=CC=C(C=C2)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B14158636.png)
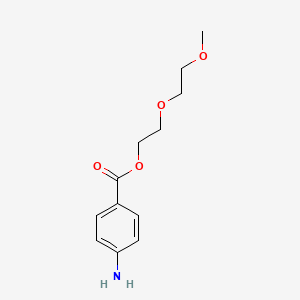
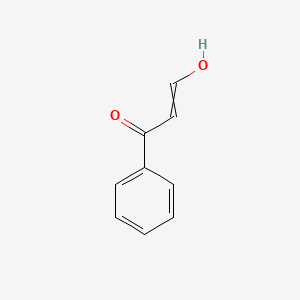
![4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B14158653.png)
![(3aS,4R,9bR)-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14158654.png)
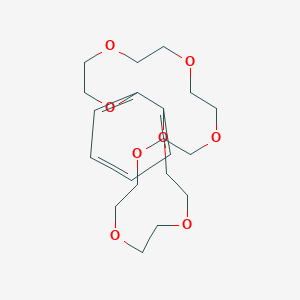

![3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide](/img/structure/B14158665.png)
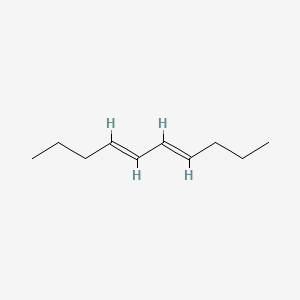
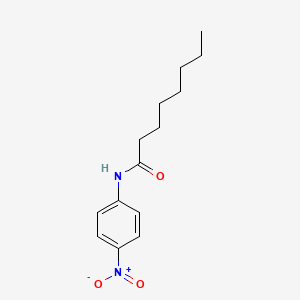
![(4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)hydrazine](/img/structure/B14158685.png)
![2,4-dichloro-N'-[(2-hydroxyphenyl)carbonyl]benzohydrazide](/img/structure/B14158689.png)
